molecular formula C16H19ClN2O3S B5127911 3-butoxy-4-chloro-N-(3-pyridinylmethyl)benzenesulfonamide

3-butoxy-4-chloro-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B5127911
M. Wt: 354.9 g/mol
InChI Key: CQLZZXBVZACVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 3-butoxy-4-chloro-N-(3-pyridinylmethyl)benzenesulfonamide, often involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, in the presence of triethylamine, leads to the formation of a structurally related sulfonamide (Balu & Gopalan, 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by extensive π–π interactions and hydrogen bonding. These interactions play a significant role in the crystalline packing and stability of these compounds. For instance, certain sulfonamide compounds exhibit π–π interactions along the c-axis between phenyl and pyridyl rings, and nearly linear intermolecular N–H···N hydrogen bonds (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, influenced by their functional groups. These compounds can act as ligands for metal coordination due to the presence of the sulfonamide nitrogen and the pyridyl group, affecting their reactivity and interaction with metal ions (Jacobs, Chan, & O'Connor, 2013).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of π–π interactions and hydrogen bonds affects their solubility and crystallinity, which are crucial for their application in various fields (Balu & Gopalan, 2013).

properties

IUPAC Name

3-butoxy-4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-2-3-9-22-16-10-14(6-7-15(16)17)23(20,21)19-12-13-5-4-8-18-11-13/h4-8,10-11,19H,2-3,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZZXBVZACVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.